5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE
Description
Properties
IUPAC Name |
5-chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S3/c1-15-10(4-5-16-7-10)6-12-18(13,14)9-3-2-8(11)17-9/h2-3,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCYWBRJJYSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with appropriate reagents to introduce the methoxytetrahydrothiophene moiety and the sulfonamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that thiophene derivatives, including 5-chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide, exhibit significant anticancer properties. Studies have shown that compounds with similar structural motifs demonstrate IC50 values ranging from 1.50 µM to 20 µM against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression.
2. Antimicrobial Properties
Sulfonamide derivatives are traditionally recognized for their antimicrobial activity. Research indicates that related compounds possess varying degrees of efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often exceeding 100 µM for many derivatives, suggesting moderate antibacterial activity.
3. Antituberculosis Activity
Preliminary studies have indicated that this compound may also be effective against Mycobacterium tuberculosis, making it a candidate for further research in the treatment of tuberculosis.
4. Carbonic Anhydrase Inhibition
Thiophene sulfonamides have been identified as potential carbonic anhydrase inhibitors, which can be beneficial in controlling intraocular pressure in conditions such as glaucoma. The inhibition of this enzyme may help manage ocular hypertension effectively .
Case Study 1: Anticancer Efficacy
In a notable study, this compound was tested on human leukemia cell lines. The results showed significant cytotoxicity, leading to a marked decrease in cell viability and alterations in cell morphology consistent with apoptotic processes. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptotic markers compared to untreated controls.
Case Study 2: Antibacterial Activity
A comparative study evaluated the antibacterial activity of several thiophene derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values lower than those of traditional antibiotics like linezolid.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values from 1.50 µM to 20 µM in various cell lines | |
| Antimicrobial | MIC > 100 µM against selected bacteria | |
| Antituberculosis | Effective against M. tuberculosis in preliminary studies |
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes or receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Acetyl-5-Chloro-N-(3-Methoxypropyl)Thiophene-2-Sulfonamide
- Structural Differences : The acetyl group at the 3-position of the thiophene ring and the linear 3-methoxypropyl substituent on the sulfonamide nitrogen distinguish this compound from the target. The target compound replaces the acetyl group with a hydrogen and substitutes the nitrogen with a (3-methoxythiolan-3-yl)methyl group.
- Applications: Market reports indicate long-term commercial demand (1997–2046) for this compound, suggesting its use in specialty chemicals or agrochemicals . The acetyl group may enhance stability or modify reactivity compared to the non-acetylated target.
3-Chloro-N-Phenyl-Phthalimide
- Core Structure : Features a phthalimide ring system instead of a thiophene-sulfonamide. The chlorine substituent is at the 3-position of the phthalimide.
- Applications: Primarily used as a monomer for synthesizing polyimides, highlighting its role in polymer chemistry rather than biological applications .
- Functional Comparison : The sulfonamide group in the target compound offers hydrogen-bonding capabilities absent in the phthalimide, making it more suitable for interactions with proteins or enzymes.
Diflumetorim and Pyrimidifen (Pesticide Analogs)
- Structural Contrast: Diflumetorim (5-chloro-N-(1-(4-(difluoromethoxy)phenyl)propyl)-6-methyl-4-pyrimidinamine) and pyrimidifen (5-chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine) are pyrimidinamine-based pesticides . Unlike the target compound, they lack a sulfonamide group but share chlorine and alkyl/aryl substitutions.
- Mode of Action : Pyrimidinamines often inhibit mitochondrial electron transport. The target’s sulfonamide-thiophene structure may target different pathways, such as sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase).
5-Chloro-N-(4-Methoxy-3-(1-Piperazinyl)Phenyl)-3-Methyl-2-Benzothiophenesulfonamide
- Core Heterocycle : Contains a benzothiophene ring instead of thiophene, with a piperazinyl substituent.
- Toxicity Profile: Exhibits an LD50 of 80 mg/kg (unreported route) and emits toxic NOx/SOx upon decomposition . This underscores the importance of evaluating the target compound’s toxicity, as sulfonamides can exhibit variable safety profiles.
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The thiophene-sulfonamide core allows diverse substitutions, enabling tuning for specific biological or industrial applications.
- Safety Considerations : Analogous sulfonamides (e.g., ) highlight the need for rigorous toxicity testing of the target compound, particularly regarding decomposition products.
- Market Potential: The commercial longevity of analogs like suggests that the target compound could occupy niche roles in agrochemical or pharmaceutical markets if optimized for stability and activity.
Biological Activity
5-Chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide is a compound belonging to the class of thiophene-based sulfonamides, which have gained attention due to their potential biological activities, particularly as inhibitors of carbonic anhydrases (CAs) and other therapeutic targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Thiophene-based sulfonamides, including the compound , primarily exert their biological effects through inhibition of carbonic anhydrase enzymes. These enzymes play critical roles in physiological processes such as acid-base balance and fluid transport. The mechanism involves the coordination of the sulfonamide nitrogen with the zinc ion in the active site of the enzyme, leading to competitive or non-competitive inhibition depending on the specific structural features of the compound.
Biological Activity Overview
The biological activity of this compound can be summarized in terms of its inhibitory effects on various isoenzymes and other biological targets.
Table 1: Inhibition Potency Against Carbonic Anhydrases
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
|---|---|---|---|---|
| This compound | hCA-I | 69 - 70 | 66.49 ± 17.15 | Noncompetitive |
| hCA-II | 23.4 - 1.405 | 74.88 ± 20.65 | Noncompetitive |
The IC50 values indicate that this compound exhibits potent inhibitory effects against both hCA-I and hCA-II isoenzymes, with particularly low values for hCA-II, suggesting a strong affinity for this target.
Case Studies
Several studies have evaluated the biological activity of thiophene-based sulfonamides, providing insights into their therapeutic potential.
-
Carbonic Anhydrase Inhibition :
A study demonstrated that thiophene-based sulfonamides showed significant inhibition against human carbonic anhydrases I and II. The molecular docking studies revealed that these compounds interact outside the catalytic site, indicating a novel mechanism of action that could lead to fewer side effects compared to traditional inhibitors . -
Antibacterial Activity :
Another investigation focused on the antibacterial properties of thiophene derivatives against resistant strains such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. The synthesized compounds exhibited MIC values as low as 0.39 μg/mL, indicating promising antibacterial efficacy . -
Anticancer Activity :
Research has also explored the anticancer potential of thiophene derivatives, with some exhibiting significant cytotoxic effects against breast cancer cell lines (MCF-7). This suggests that modifications in the thiophene structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach starts with sulfonylation of a thiophene precursor using 5-chlorothiophene-2-sulfonyl chloride, followed by coupling with a substituted amine (e.g., 3-methoxythiolan-3-ylmethylamine). Key conditions include:
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .
- Temperature : Reactions often proceed at room temperature (20–25°C) or under reflux (40–60°C) depending on the step .
- Catalysts/Bases : Triethylamine (Et₃N) is used to neutralize HCl byproducts during sulfonamide bond formation .
Example Protocol :
| Step | Reagents | Solvent | Temp. (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sulfonyl chloride | DCM | 25 | 4 | 75–85 |
| 2 | Amine coupling | THF | 50 | 3 | 60–70 |
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Provides definitive structural elucidation, including bond angles and stereochemistry, but requires high-purity crystals .
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonamide S=O at ~110 ppm in ¹³C) and thiophene ring protons (δ 6.8–7.5 ppm in ¹H) .
- FT-IR : Confirms sulfonamide (1320–1160 cm⁻¹ for S=O asymmetric/symmetric stretching) and methoxy groups (2850–2950 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data observed during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) often arise from conformational flexibility or impurities. Strategies include:
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations .
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra .
- Alternative Techniques : Employ mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .
Q. What experimental design considerations are critical when investigating the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase or metalloproteases) based on structural analogs .
- Assay Design :
- Use fluorogenic substrates for real-time activity monitoring.
- Include positive controls (e.g., acetazolamide for carbonic anhydrase) and negative controls (solvent-only).
- Data Analysis : Apply Michaelis-Menten kinetics to calculate IC₅₀ values, ensuring triplicate trials to minimize variability .
Q. How does the substitution pattern on the thiophene ring influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonamide group at position 2 and chloro substituent at position 5 direct electrophilic attacks to position 3/4. Reactivity can be modulated by:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Leaving Groups : Replace chloride with bromide to increase reaction rates (e.g., Suzuki coupling) .
Example Reactivity Table :
| Position | Substituent | Reactivity (Relative Rate) |
|---|---|---|
| 2 | Sulfonamide | Low (steric hindrance) |
| 5 | Chloro | Moderate (electronic effect) |
| 3/4 | H | High (electrophilic site) |
Theoretical and Methodological Frameworks
Q. How can researchers align studies on this compound with established theoretical frameworks in medicinal chemistry?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify the methoxythiolan or sulfonamide moieties to correlate structural changes with bioactivity .
- Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins, guided by crystallographic data from related sulfonamides .
Q. What statistical methods are appropriate for analyzing contradictory data in synthesis yield optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, solvent ratio) affecting yield .
- ANOVA : Compare batch-to-batch variations and identify significant factors (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
